
N-(2-methoxyethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1H-indole-3-carboxamide, also known as MEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MEIC is a derivative of indole, a compound that is commonly found in plants and is known for its diverse biological activities. MEIC is a promising compound that has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-(2-methoxyethyl)-1H-indole-3-carboxamide is complex and is not fully understood. However, it is known to interact with certain receptors and enzymes in the body, which can lead to a range of biochemical and physiological effects. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, appetite, and sleep. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1H-indole-3-carboxamide has a range of biochemical and physiological effects that make it a valuable tool for researchers. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of certain receptors and enzymes, which can lead to changes in neurotransmitter levels, inflammation, and oxidative stress. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to have neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxyethyl)-1H-indole-3-carboxamide has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and is readily available. N-(2-methoxyethyl)-1H-indole-3-carboxamide is also stable under a range of conditions, which makes it easy to handle and store. However, there are also limitations to using N-(2-methoxyethyl)-1H-indole-3-carboxamide in lab experiments. N-(2-methoxyethyl)-1H-indole-3-carboxamide has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, N-(2-methoxyethyl)-1H-indole-3-carboxamide has a relatively low affinity for certain receptors, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research involving N-(2-methoxyethyl)-1H-indole-3-carboxamide. One area of interest is the development of N-(2-methoxyethyl)-1H-indole-3-carboxamide derivatives that have improved potency and selectivity for certain receptors and enzymes. Another area of interest is the use of N-(2-methoxyethyl)-1H-indole-3-carboxamide as a tool for studying the molecular mechanisms involved in neurodegenerative diseases. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to have potential as a therapeutic agent, and future research may focus on its use in the treatment of various diseases. Overall, N-(2-methoxyethyl)-1H-indole-3-carboxamide is a promising compound that has the potential to contribute to a range of scientific research areas.
合成法
N-(2-methoxyethyl)-1H-indole-3-carboxamide can be synthesized through a simple reaction between indole-3-carboxylic acid and 2-methoxyethylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the product. The synthesis of N-(2-methoxyethyl)-1H-indole-3-carboxamide is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to have a range of applications in scientific research. One of the primary uses of N-(2-methoxyethyl)-1H-indole-3-carboxamide is as a tool for studying the mechanisms of action of various compounds. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of certain receptors and enzymes, which makes it a valuable tool for investigating the molecular pathways involved in various biological processes.
特性
IUPAC Name |
N-(2-methoxyethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-7-6-13-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVJEHPGOYKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
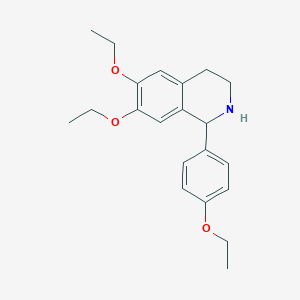
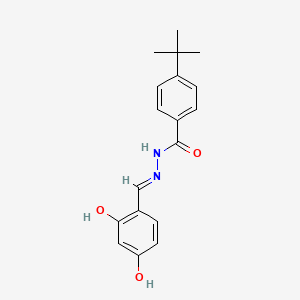
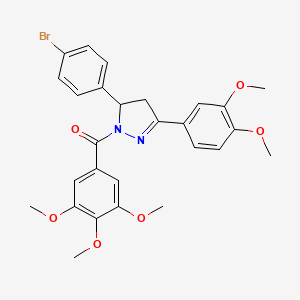
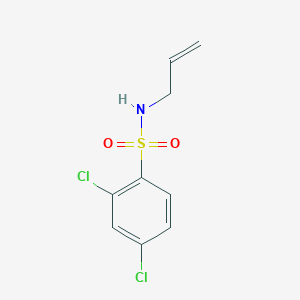
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)
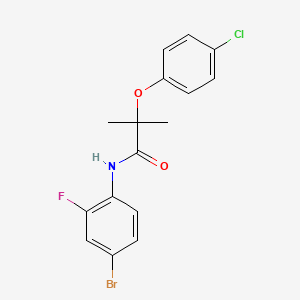
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)